Disulfide, bis(2-methyl-4-nitrophenyl) Disulfide, bis(2-methyl-4-nitrophenyl)
Brand Name: Vulcanchem
CAS No.: 35505-96-5
VCID: VC20659015
InChI: InChI=1S/C14H12N2O4S2/c1-9-7-11(15(17)18)3-5-13(9)21-22-14-6-4-12(16(19)20)8-10(14)2/h3-8H,1-2H3
SMILES:
Molecular Formula: C14H12N2O4S2
Molecular Weight: 336.4 g/mol

Disulfide, bis(2-methyl-4-nitrophenyl)

CAS No.: 35505-96-5

Cat. No.: VC20659015

Molecular Formula: C14H12N2O4S2

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

Disulfide, bis(2-methyl-4-nitrophenyl) - 35505-96-5

Specification

CAS No. 35505-96-5
Molecular Formula C14H12N2O4S2
Molecular Weight 336.4 g/mol
IUPAC Name 2-methyl-1-[(2-methyl-4-nitrophenyl)disulfanyl]-4-nitrobenzene
Standard InChI InChI=1S/C14H12N2O4S2/c1-9-7-11(15(17)18)3-5-13(9)21-22-14-6-4-12(16(19)20)8-10(14)2/h3-8H,1-2H3
Standard InChI Key RTNSNAGYOJXJQX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)[N+](=O)[O-])SSC2=C(C=C(C=C2)[N+](=O)[O-])C

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Synonyms

Disulfide, bis(2-methyl-4-nitrophenyl) is systematically named as bis(4-methyl-2-nitrophenyl) disulfide, reflecting the positions of the methyl and nitro substituents on the phenyl rings . Common synonyms include 2-nitro-p-tolyl disulfide and 4-methyl-2-nitrophenyl disulfide, though these terms are less frequently used in contemporary literature. The compound’s IUPAC name emphasizes the disulfide bond (SS-\text{S}-\text{S}-) bridging two 2-nitro-4-methylphenyl groups.

Molecular Architecture

The molecule consists of two aromatic rings, each substituted with a nitro group (NO2-\text{NO}_2) at the ortho position (relative to the disulfide bond) and a methyl group (CH3-\text{CH}_3) at the para position (Figure 1). This substitution pattern introduces steric hindrance and electronic effects that influence reactivity and stability. The disulfide bond length, typically 2.05 A˚\sim 2.05\ \text{Å}, is consistent with analogous aromatic disulfides .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC14H12N2O4S2\text{C}_{14}\text{H}_{12}\text{N}_{2}\text{O}_{4}\text{S}_{2}
Molecular Weight336.386 g/mol
Exact Mass336.024 g/mol
Topological Polar Surface Area142.24 Ų
LogP (Octanol-Water Partition)5.63

Physical and Chemical Properties

Thermodynamic Parameters

The compound’s density (1.44 g/cm31.44\ \text{g/cm}^3) and boiling point (480.6C480.6^\circ\text{C}) reflect its aromaticity and intermolecular interactions . Unlike aliphatic disulfides, its high melting point (decomposition before melting) suggests strong crystal lattice forces due to nitro group dipolar interactions.

Spectroscopic Features

While specific spectral data (e.g., NMR, IR) are unavailable in the cited sources, analogous disulfides exhibit characteristic UV-Vis absorption bands near 270 nm270\ \text{nm} (ππ\pi \rightarrow \pi^* transitions of nitro groups) and 350 nm350\ \text{nm} (nπn \rightarrow \pi^* transitions) . The disulfide bond’s Raman stretching frequency typically appears at 500550 cm1500-550\ \text{cm}^{-1}, as observed in related compounds like bis(4-nitrophenyl) disulfide .

Reactivity Profile

The nitro groups render the compound electrophilic, facilitating nucleophilic aromatic substitution under alkaline conditions. The disulfide bond is redox-active, undergoing reduction to thiols (SH-\text{SH}) or oxidation to sulfonic acids (SO3H-\text{SO}_3\text{H}) depending on the environment .

Synthesis and Industrial Production

Conventional Routes

Industrial synthesis often involves the oxidative coupling of 2-nitro-4-methylthiophenol (HS-C6H3(CH3)(NO2)\text{HS-C}_6\text{H}_3(\text{CH}_3)(\text{NO}_2)) using mild oxidizing agents like iodine or hydrogen peroxide . For example:

2 HS-C6H3(CH3)(NO2)I2SS-C6H3(CH3)(NO2))2+2 HI2\ \text{HS-C}_6\text{H}_3(\text{CH}_3)(\text{NO}_2) \xrightarrow{\text{I}_2} \text{S}-\text{S-C}_6\text{H}_3(\text{CH}_3)(\text{NO}_2))_2 + 2\ \text{HI}

This method achieves yields exceeding 80% under optimized conditions .

Innovations in Synthesis

Recent patents (e.g., CN115925597A) describe alternative pathways using diazonium salt intermediates and xanthate reagents . While these methods target sulfonated disulfides, they highlight strategies applicable to nitro-substituted analogs, such as:

  • Diazotization of 2-nitro-4-methylaniline.

  • Coupling with potassium ethyl xanthate to form thiol intermediates.

  • Oxidative dimerization to the disulfide .

Applications and Functional Utility

Chemical Intermediate

The compound serves as a precursor in synthesizing sulfonamide drugs and vulcanization accelerators. Its nitro groups facilitate further functionalization, such as reduction to amines for polymer crosslinking .

Analytical Chemistry

Analogous disulfides (e.g., bis(4-nitrophenyl) disulfide) are employed in spectrophotometric assays to quantify reductive capacity in biological systems . While direct applications of bis(2-methyl-4-nitrophenyl) disulfide in this context are undocumented, its structural similarity suggests potential utility.

Comparative Analysis with Related Disulfides

Table 2: Comparative Properties of Nitrophenyl Disulfides

PropertyBis(2-Methyl-4-Nitrophenyl) Bis(4-Nitrophenyl)
CAS Number35350-31-3100-32-3
Molecular FormulaC14H12N2O4S2\text{C}_{14}\text{H}_{12}\text{N}_{2}\text{O}_{4}\text{S}_{2}C12H8N2O4S2\text{C}_{12}\text{H}_{8}\text{N}_{2}\text{O}_{4}\text{S}_{2}
Density (g/cm3\text{g/cm}^3)1.441.5
Boiling Point (C^\circ\text{C})480.6478.8
Melting Point (C^\circ\text{C})Decomposes141
LogP5.634.59

The methyl group in bis(2-methyl-4-nitrophenyl) disulfide increases hydrophobicity (higher LogP) and thermal stability compared to its non-methylated counterpart .

Future Research Directions

  • Spectroscopic Characterization: Detailed NMR and IR studies to elucidate electronic effects of substituents.

  • Catalytic Applications: Exploration in asymmetric synthesis leveraging the chiral disulfide bond.

  • Toxicological Profiling: Chronic exposure studies to refine safety guidelines.

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